B1194454 WX-037

WX-037

Cat. No.: B1194454
Attention: For research use only. Not for human or veterinary use.
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Description

WX-037 is a novel, selective class I phosphatidylinositol 3-kinase (PI3K) inhibitor targeting the α and δ isoforms with potent inhibitory activity (IC₅₀ values in the low nanomolar range). Preclinical studies demonstrate its efficacy in suppressing AKT phosphorylation and tumor growth, particularly in models with PIK3CA mutations or PTEN loss .

In vitro, this compound shows GI₅₀ values of 2934 nM in HCT116 (KRAS mutant) and 112 nM in HT29 (BRAF mutant) colorectal cancer cells, indicating differential sensitivity based on genetic context . In vivo, 50 mg/kg this compound induces tumor growth delay in HCT116 xenografts, with plasma and tumor concentrations exceeding GI₅₀ levels at 6 hours post-dose .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WX037, WX-037, WX 037

Origin of Product

United States

Comparison with Similar Compounds

Pictilisib (GDC-0941)

Mechanism : Pan-class I PI3K inhibitor (α/β/δ/γ isoforms).
Key Data :

  • In HCT116 cells, pictilisib has a GI₅₀ of 1081 nM, compared to WX-037’s 2934 nM, suggesting superior potency for pictilisib in KRAS-driven models .
  • In HT29 cells, pictilisib’s GI₅₀ is 157 nM vs. This compound’s 112 nM, indicating this compound’s enhanced efficacy in BRAF-mutant contexts .
    Pharmacokinetics : Both drugs show dose-dependent tumor penetration, but this compound maintains tumor concentrations above GI₅₀ for longer durations (6–24 hours vs. pictilisib’s 6-hour window) .
    Clinical Relevance : Pictilisib’s broader isoform inhibition correlates with higher toxicity in clinical trials, whereas this compound’s α/δ selectivity may improve tolerability .

Buparlisib (BKM120)

Mechanism : Pan-class I PI3K inhibitor with additional weak mTOR inhibition.
Key Data :

  • Buparlisib’s GI₅₀ in HT29 cells is ~200 nM, less potent than this compound’s 112 nM .
  • Unlike this compound, buparlisib inhibits mTOR, contributing to dose-limiting hyperglycemia and mood disturbances in patients .
    Pharmacokinetics : Buparlisib’s shorter half-life (4–6 hours) contrasts with this compound’s sustained tumor exposure .

Alpelisib (BYL719)

Mechanism : PI3Kα-specific inhibitor.
Key Data :

  • Alpelisib shows superior GI₅₀ (20 nM) in PIK3CA-mutant breast cancer cells but lacks activity in PTEN-null models, unlike this compound .
  • In colorectal cancer, this compound’s dual α/δ inhibition provides broader applicability across mutation subtypes compared to alpelisib’s α-specificity .

Synergistic Combinations

This compound demonstrates enhanced efficacy when combined with MEK inhibitors like WX-554:

  • In Vitro : The combination achieves 100% growth inhibition in HCT116 and HT29 cells at 4× GI₅₀ concentrations, with synergistic cytotoxicity (p < 0.01) .
  • In Vivo: Co-administration of 50 mg/kg this compound and 2 mg/kg WX-554 extends time-to-tumor-quadrupling (RTV4) by 60% compared to monotherapy (p < 0.01) .
  • Mechanistic Synergy : Dual inhibition of PI3K/AKT (by this compound) and MAPK/ERK (by WX-554) pathways reduces compensatory signaling, as shown by suppressed S6 and ERK phosphorylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.